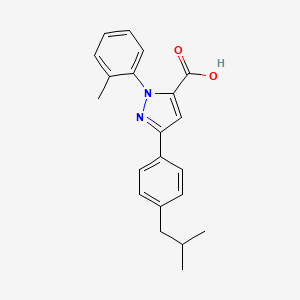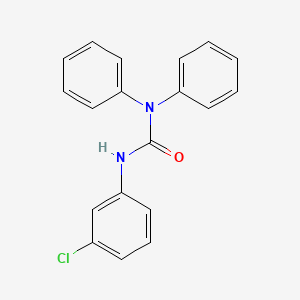
3-(4-Isobutylphenyl)-1-O-tolyl-1H-pyrazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Isobutylphenyl)-1-O-tolyl-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Isobutylphenyl Group: The isobutylphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where an isobutyl halide reacts with a phenyl ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the O-tolyl Group: The O-tolyl group can be introduced through a similar Friedel-Crafts alkylation reaction, using an O-tolyl halide and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of environmentally friendly reagents and solvents.
化学反应分析
Types of Reactions
3-(4-Isobutylphenyl)-1-O-tolyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings can be replaced with other groups using suitable reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
3-(4-Isobutylphenyl)-1-O-tolyl-1H-pyrazole-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 3-(4-Isobutylphenyl)-1-O-tolyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
Receptor Binding: Binding to specific receptors on cell surfaces, modulating cellular signaling pathways and physiological responses.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress, which can contribute to its anti-inflammatory and cytoprotective effects.
相似化合物的比较
3-(4-Isobutylphenyl)-1-O-tolyl-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:
Ibuprofen: A well-known nonsteroidal anti-inflammatory drug (NSAID) with a similar isobutylphenyl group. this compound has a pyrazole ring instead of the propionic acid moiety in ibuprofen.
Ketoprofen: Another NSAID with a benzoylphenyl group. The presence of the pyrazole ring in this compound distinguishes it from ketoprofen.
Other Pyrazole Derivatives: Compounds with similar pyrazole rings but different substituents, which may exhibit different biological activities and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical reactivity and biological activity compared to other similar compounds.
属性
CAS 编号 |
618102-98-0 |
|---|---|
分子式 |
C21H22N2O2 |
分子量 |
334.4 g/mol |
IUPAC 名称 |
2-(2-methylphenyl)-5-[4-(2-methylpropyl)phenyl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C21H22N2O2/c1-14(2)12-16-8-10-17(11-9-16)18-13-20(21(24)25)23(22-18)19-7-5-4-6-15(19)3/h4-11,13-14H,12H2,1-3H3,(H,24,25) |
InChI 键 |
XDKBIRZZHAQDFE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1N2C(=CC(=N2)C3=CC=C(C=C3)CC(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-ethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15083895.png)
![1-(4-Bromophenyl)-2-({4-(2-bromophenyl)-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)ethanone](/img/structure/B15083900.png)
![methyl 4-[(E)-{2-[({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazinylidene}methyl]benzoate](/img/structure/B15083902.png)
![6-Amino-4-[5-(2-cyanophenyl)-2-furyl]-3-methyl-1,4-dihydropyrano[2,3-C]pyrazole-5-carbonitrile](/img/structure/B15083909.png)
![2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B15083912.png)
![Methyl 2-((5-(2,5-dichlorophenyl)furan-2-yl)methylene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15083916.png)
![N-[1,1'-biphenyl]-2-yl-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15083934.png)


![6-[(5Z)-5-(1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B15083953.png)
![N-[2-[(2E)-2-[(2-ethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-fluorobenzamide](/img/structure/B15083958.png)
![4-((5E)-5-{[5-(2-Chlorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid](/img/structure/B15083974.png)
![2-((5-(4-Bromophenyl)-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-ethoxyphenyl)ethanone](/img/structure/B15083978.png)
![4-[4-(Benzyloxy)-2-methylbenzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15083979.png)
